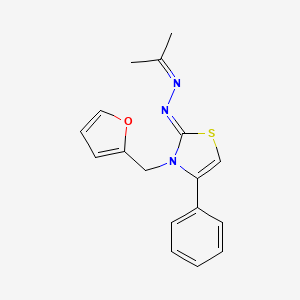

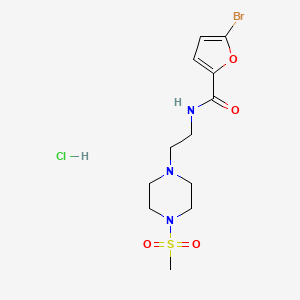

![molecular formula C14H11ClN2 B2837867 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine CAS No. 442554-03-2](/img/structure/B2837867.png)

2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine

Overview

Description

Imidazo[1,2-a]pyridines, such as “2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine”, are important fused bicyclic 5–6 heterocycles recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved from easily available chemicals, employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various radical reactions for direct functionalization, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Scientific Research Applications

Synthesis and Biological Screening

- 2-(4'-Chlorophenyl)-6-methyl-imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their biological activity against various bacteria and fungi. Some derivatives showed moderate activity at a concentration of 50μg/ml. The structural elucidation was based on IR, 1H-NMR, Mass spectral data, elemental analysis, and thin-layer chromatography (Bhuva, Bhadani, Purohit, & Purohit, 2015).

Synthesis and Antimicrobial Activity

- New compounds containing 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine nucleus were synthesized and assessed for antimicrobial activity. The structural characterization of these compounds was consistent with assigned structures, and they displayed potential antimicrobial properties (Joshi, Vekariya, Dodiya, Ghetiya, & Joshi, 2012).

Photochemical Studies

- Studies on diarylethene derivatives with imidazo[1,2-a]pyridine rings revealed significant findings in photochemical reactions. These compounds demonstrated properties like reversible ring-closure reactions and absorption characteristics under specific conditions, which are critical in the field of photochemistry (Nakayama, Hayashi, & Irie, 1991).

Synthesis, Spectral Studies, and Biological Activity

- Another study on derivatives of 2-(4'-Chlorophenyl)-6-methyl-imidazo[1,2-a]pyridine explored their synthesis and biological screening. These compounds were tested for their activity against Gram-positive and Gram-negative bacteria and fungi, showcasing potential applications in medical and agricultural chemistry (Bhuva, Bhadani, Purohit, & Purohit, 2015).

Quantum Chemistry Methods for Chemical Reactivity

- Quantum chemistry methods were used to study the chemical reactivity of imidazo[1,2-a]pyridinyl-chalcone series. This research provides insights into global and local reactivity, crucial for organic synthesis and medicinal chemistry (Konaté, Affi, & Ziao, 2021).

Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media

- An environmentally sustainable approach was used to synthesize 2-arylimidazo[1,2-a]pyridine derivatives in aqueous media. The method involved condensation of aryl methyl ketones with 2-aminopyridines, emphasizing "green" chemistry practices (Bhutia, Panjikar, Iyer, Chatterjee, & Banerjee, 2020).

Future Directions

Mechanism of Action

Target of Action

It is known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as indole derivatives, are known to interact with their targets, leading to various changes . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Related compounds have been found to be involved in the oxidation of catechol to o-quinone . This process is catalyzed by copper (II) salts and is considered a biological process with diverse applications .

Result of Action

Related compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It is known that the oxidation efficiency of related compounds depends on several factors, including the nature of the substituents on the ligands and the anions of the copper salts .

properties

IUPAC Name |

2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2/c1-10-3-2-8-17-9-13(16-14(10)17)11-4-6-12(15)7-5-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMPHJRFSHYVSDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101324070 | |

| Record name | 2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101324070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819023 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

442554-03-2 | |

| Record name | 2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101324070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

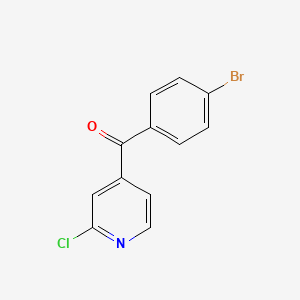

![N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2837793.png)

![4-{[2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile](/img/structure/B2837796.png)

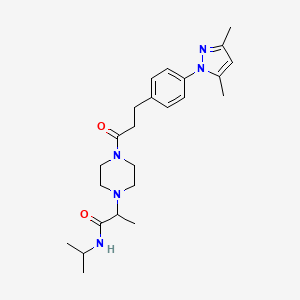

![(1-methyl-1H-pyrazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2837800.png)

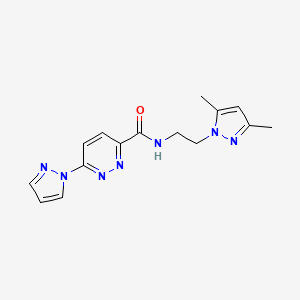

![6-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2837804.png)

![2-(4-Methoxyphenyl)-8-(phenylsulfonyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2837805.png)

![1-[1-(Benzenesulfonyl)azetidin-3-yl]piperazine dihydrochloride](/img/structure/B2837807.png)